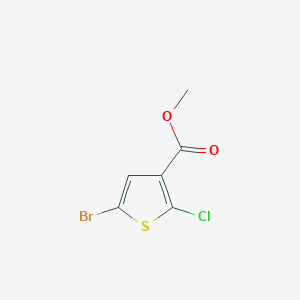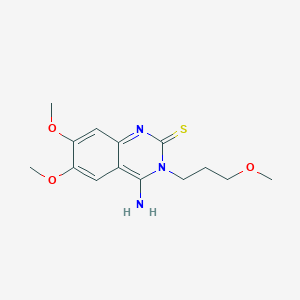
4-Amino-6,7-dimethoxy-3-(3-methoxypropyl)quinazoline-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6,7-dimethoxy-3-(3-methoxypropyl)quinazoline-2-thione, also known as ADMQT, is a quinazoline derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.
Applications De Recherche Scientifique
Introduction to Quinazoline Derivatives
Quinazoline derivatives, including compounds like 4-Amino-6,7-dimethoxy-3-(3-methoxypropyl)quinazoline-2-thione, play a crucial role in medicinal chemistry due to their wide range of biological properties. These compounds are part of the quinazoline and quinazolinone class, which are heterocyclic compounds found in over 200 naturally occurring alkaloids. The structural stability and versatility of quinazoline derivatives allow for the synthesis of novel compounds with potential as medicinal agents. Their applications span across various therapeutic areas including anticancer, antibacterial, anti-inflammatory, and more (Tiwary et al., 2016).
Anticancer Applications
Quinazoline derivatives have been extensively studied for their anticancer properties. They are known to inhibit the epidermal growth factor receptor (EGFR), which plays a significant role in the proliferation of cancer cells. Over the years, a plethora of quinazoline compounds have been synthesized and evaluated for their effectiveness against various types of cancer. Recent patents and research highlight the development of novel quinazoline compounds as potent anticancer agents, demonstrating significant activity against different cancer targets (Ravez et al., 2015).
Antimicrobial and Anti-inflammatory Properties
Beyond their anticancer potential, quinazoline derivatives exhibit a broad spectrum of antimicrobial and anti-inflammatory activities. These compounds have been shown to possess antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The diversity of biological activities associated with quinazoline derivatives is attributed to their ability to be structurally modified, allowing for the targeting of specific biochemical pathways (Shang et al., 2018).
Optoelectronic Applications
Interestingly, quinazoline derivatives also find applications in the field of optoelectronics. Research into the synthesis and application of quinazoline derivatives for electronic devices has revealed their potential in luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been shown to be valuable for the creation of novel optoelectronic materials, demonstrating the versatile nature of quinazoline derivatives beyond pharmaceutical applications (Lipunova et al., 2018).
Propriétés
IUPAC Name |
4-amino-6,7-dimethoxy-3-(3-methoxypropyl)quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-18-6-4-5-17-13(15)9-7-11(19-2)12(20-3)8-10(9)16-14(17)21/h7-8H,4-6,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHWTFVYIDPKJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=C2C=C(C(=CC2=NC1=S)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6,7-dimethoxy-3-(3-methoxypropyl)quinazoline-2-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


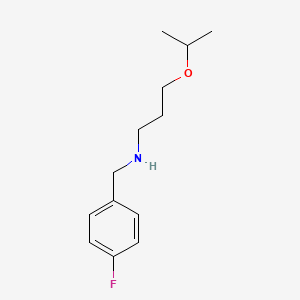
![2-(1H-benzo[d]imidazol-1-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2554713.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2554717.png)

![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2554720.png)
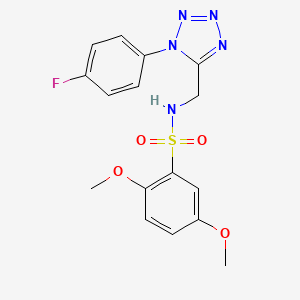

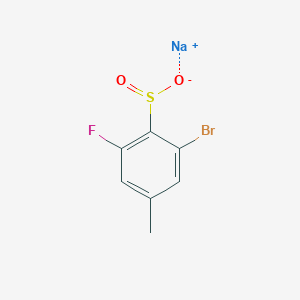

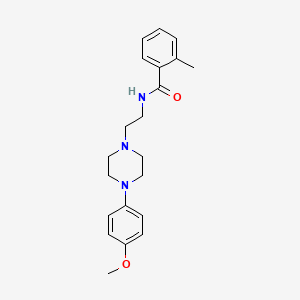
![(E)-N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2554729.png)
